molecular formula C7H8ClFN2O3 B13632008 4-Amino-5-fluoro-3-methoxypyridine-2-carboxylicacidhydrochloride CAS No. 2731010-93-6

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylicacidhydrochloride

Cat. No.: B13632008
CAS No.: 2731010-93-6
M. Wt: 222.60 g/mol
InChI Key: PUIDRCDTLBEKKL-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by a fluorine atom at position 5, a methoxy group at position 3, and an amino group at position 4, with a carboxylic acid substituent at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

CAS No.

2731010-93-6

Molecular Formula

C7H8ClFN2O3

Molecular Weight

222.60 g/mol

IUPAC Name

4-amino-5-fluoro-3-methoxypyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7FN2O3.ClH/c1-13-6-4(9)3(8)2-10-5(6)7(11)12;/h2H,1H3,(H2,9,10)(H,11,12);1H

InChI Key

PUIDRCDTLBEKKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1C(=O)O)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorine source is introduced into the pyridine ring . The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from commercially available pyridine derivatives. The process may include steps such as halogenation, methoxylation, and amination, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can yield various substituted pyridine derivatives .

Scientific Research Applications

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-Based Hydrochloride Salts in Pharmaceuticals

Compound : Tapentadol Hydrochloride

  • Structural Differences : Features a bicyclic structure with a tertiary amine, unlike the simpler pyridine backbone of the target compound.
  • Application : A centrally acting analgesic used for moderate-to-severe pain management .
  • Relevance : The hydrochloride salt in both compounds improves bioavailability, but the absence of a carboxylic acid group in tapentadol highlights divergent pharmacological targets.

Compound : Jatrorrhizine Hydrochloride and Berberine Hydrochloride

  • Structural Differences: Both are protoberberine alkaloids with complex fused rings, contrasting with the monosubstituted pyridine core of the target molecule.
  • Application : Used in traditional medicine for anti-inflammatory and antimicrobial effects .
  • Relevance : The hydrochloride form in these alkaloids enhances water solubility, a feature shared with the target compound, but their biological activities are tied to planar aromatic systems absent in the target molecule.

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Application Reference
4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid HCl Pyridine 5-F, 3-OCH₃, 4-NH₂, 2-COOH Potential agrochemical N/A
4-Amino-3-chloro-6-(aryl)-5-fluoro-2-pyridinecarboxylic acid Pyridine 3-Cl, 6-aryl, 5-F, 2-COOH Herbicide
Tapentadol HCl Bicyclic amine Tertiary amine, hydroxyl, methyl groups Analgesic
Jatrorrhizine HCl Protoberberine Fused isoquinoline rings Antimicrobial
Nicardipine HCl Dihydropyridine Nitroaryl group, ester side chain Calcium channel blocker

Research Findings and Limitations

  • Agrochemical Potential: The herbicidal activity of structurally related arylpicolinic acids (e.g., ) suggests the target compound could be optimized for weed control, though substitution patterns require empirical validation.
  • Pharmaceutical Gaps: No direct evidence links the target compound to known drug mechanisms, but its solubility profile aligns with hydrochlorides used in drug formulations (e.g., ).
  • Stability Insights : Analogous hydrochloride salts (e.g., Nicardipine HCl) demonstrate enhanced stability in acidic environments, a critical factor for the target compound’s formulation .

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